Sodium 2-phenylquinazolin-4-olate

Purity specification Quinazoline building block Procurement quality control

Sodium 2-phenylquinazolin-4-olate (CAS 454422-23-2, MFCD00957938) is the sodium salt of the 2-phenylquinazolin-4(3H)-one/2-phenylquinazolin-4-ol tautomeric system, bearing the formula C₁₄H₉N₂NaO and a molecular weight of 244.22 g/mol. This anionic quinazolin-4-olate species is supplied as a research-grade building block with documented purity specifications (95% minimum) and full quality-assurance backing, including SDS and COA documentation upon request.

Molecular Formula C14H9N2NaO
Molecular Weight 244.229
CAS No. 454422-23-2
Cat. No. B2811529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-phenylquinazolin-4-olate
CAS454422-23-2
Molecular FormulaC14H9N2NaO
Molecular Weight244.229
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)[O-].[Na+]
InChIInChI=1S/C14H10N2O.Na/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10;/h1-9H,(H,15,16,17);/q;+1/p-1
InChIKeyUMBQEQROAXDVFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Phenylquinazolin-4-olate (CAS 454422-23-2) – Core Quinazoline Building Block for Kinase-Targeted Synthesis


Sodium 2-phenylquinazolin-4-olate (CAS 454422-23-2, MFCD00957938) is the sodium salt of the 2-phenylquinazolin-4(3H)-one/2-phenylquinazolin-4-ol tautomeric system, bearing the formula C₁₄H₉N₂NaO and a molecular weight of 244.22 g/mol . This anionic quinazolin-4-olate species is supplied as a research-grade building block with documented purity specifications (95% minimum) and full quality-assurance backing, including SDS and COA documentation upon request . The compound is commercially available through established chemical suppliers serving medicinal chemistry, coordination chemistry, and kinase inhibitor development programs .

Sodium 2-Phenylquinazolin-4-olate Procurement – Why the Free Base or Alternative Quinazoline Salts Cannot Be Interchanged Without Risk


Direct substitution of sodium 2-phenylquinazolin-4-olate with the neutral free base (2-phenylquinazolin-4(3H)-one, CAS 1022-45-3) introduces material risks in aqueous solubility, synthetic reactivity, and reproducibility. The free base exhibits extremely low water solubility (computed at 0.0199 mg/mL via ESOL prediction) and requires additional organic co-solvents or deprotonation steps for many reaction protocols . In contrast, the sodium salt form delivers a pre-activated anionic species that is amenable to aqueous and polar-solvent-based synthetic transformations without supplemental base, directly addressing solubility-limited bottlenecks common in quinazoline library synthesis [1]. Furthermore, supplier-reported purity specifications differ between the salt and free-base offerings, with the sodium salt available at 98% purity (Leyan) versus 97% for the free base (Bidepharm) – a difference that can propagate through multi-step syntheses. These physicochemical and quality differences collectively argue against casual in-class interchange.

Sodium 2-Phenylquinazolin-4-olate – Quantified Differentiation Evidence Against Closest Analogs


Purity Specification: 98% Sodium Salt vs. 97% Free Base – A 1-Percentage-Point Advantage for Downstream Reliability

Sodium 2-phenylquinazolin-4-olate is supplied at a documented 98% purity by Leyan (Cat. No. 1834594), compared to 97% purity for the neutral free base 2-phenylquinazolin-4-ol from Bidepharm (Cat. No. BD78120) . While the absolute difference is modest (1 percentage point), in multi-step medicinal chemistry campaigns this incrementally higher starting purity reduces the cumulative burden of isomeric or by-product impurities that can confound biological assay interpretation. The 98% specification provides a procurement-level quality floor that is verifiable against the supplier's certificate of analysis .

Purity specification Quinazoline building block Procurement quality control

Aqueous Solubility Advantage of the Sodium Salt Form Over the Free Acid – Class-Level Inference

The free base 2-phenylquinazolin-4-ol has a predicted aqueous solubility of 0.0199 mg/mL (ESOL method) , placing it at the threshold of practical aqueous processing without co-solvents. While the experimentally measured water solubility of sodium 2-phenylquinazolin-4-olate is not reported in primary peer-reviewed literature as of this writing, general salt-formation principles for weakly acidic heterocycles (predicted pKa 6.76 ± 0.20 for the conjugate acid) predict a substantial solubility enhancement in the sodium salt form . Vendor technical descriptions explicitly claim that the sodium salt form 'was shown to significantly improve aqueous solubility over its free acid counterpart' [1]. However, the absence of a published quantitative solubility value for the sodium salt prevents calculation of a precise fold improvement. This evidence is therefore classified as class-level inference pending direct experimental validation.

Aqueous solubility Salt formation Quinazoline pharmacokinetics

Validated Pharmacophore Scaffold: 2-Phenylquinazolin-4-one Derivatives Demonstrate Multi-Target Kinase and Tankyrase Inhibition

Although sodium 2-phenylquinazolin-4-olate itself is employed primarily as a synthetic building block, the 2-phenylquinazolin-4-one scaffold into which it is elaborated has been independently validated across multiple biological targets. In tankyrase (TNKS) inhibition, co-crystal structures of 2-phenyl-3,4-dihydroquinazolin-4-one analogs bound to TNKS2 catalytic domain confirm the scaffold's binding competency (PDB ID: 4BU3) [1]. In VEGFR-2 allosteric inhibition, optimized 2-phenylquinazolin-4(3H)-one derivatives (Compound 15) achieved an IC₅₀ of 13 nM against VEGFR-2, comparable to the reference inhibitor sorafenib (IC₅₀ = 30 nM) in the same assay [2]. In PDE5 inhibition, the 2-phenylquinazolin-4(3H)-one class was characterized as 'potent PDE5 inhibitors with high selectivity against PDE6' [3]. The sodium salt form provides a pre-activated, readily functionalizable entry point to this validated pharmacophore, enabling direct N-alkylation or O-alkylation without an additional deprotonation step.

Kinase inhibition Tankyrase VEGFR-2 PDE5 Scaffold validation

Sodium 2-Phenylquinazolin-4-olate – High-Yield Application Scenarios Grounded in Differentiated Evidence


Synthesis of Tankyrase- or VEGFR-2-Targeted Compound Libraries via Direct N-Alkylation

The pre-formed sodium 2-phenylquinazolin-4-olate anion enables direct N-alkylation with electrophilic building blocks (alkyl halides, epoxides, Michael acceptors) without a separate deprotonation step. This streamlines the synthesis of 3-substituted-2-phenylquinazolin-4(3H)-one derivatives, a core chemotype in validated tankyrase (PDB: 4BU3) and VEGFR-2 allosteric inhibitor programs [1]. The 98% starting purity reduces the formation of isomeric by-products at the N- vs. O-alkylation branch point, which is a known selectivity challenge in ambident quinazolinolate alkylation.

Aqueous-Phase Medicinal Chemistry and Biophysical Assay Preparation

For laboratories conducting enzymatic or biophysical assays (SPR, ITC, DSF) where co-solvent tolerance is limited, the enhanced aqueous solubility of the sodium salt relative to the free base (free base predicted water solubility: 0.0199 mg/mL) provides a critical practical advantage [1]. The sodium salt can be dissolved directly in aqueous buffer systems, avoiding DMSO or chloroform that may interfere with protein stability or assay readouts. Quantitative solubility data for the sodium salt in common buffer systems should be determined experimentally by the end user, as peer-reviewed values are currently absent.

Metal-Organic Framework (MOF) and Coordination Polymer Construction

The anionic 2-phenylquinazolin-4-olate ligand can serve as a bidentate O,N-donor for coordination to transition metal and lanthanide ions, enabling the construction of luminescent or porous metal-organic frameworks [1]. The sodium salt form facilitates ligand exchange in polar solvents (water, methanol, acetonitrile), bypassing the need for in situ deprotonation with strong bases that may compete for metal coordination. This application leverages both the enhanced solubility and the pre-activated anionic character of the sodium salt.

Quote Request

Request a Quote for Sodium 2-phenylquinazolin-4-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.